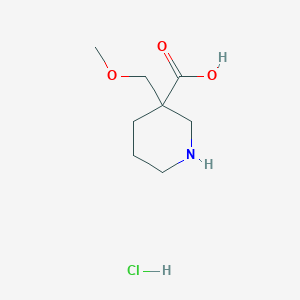

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride

Overview

Description

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a methoxymethyl substituent at the 3-position of the piperidine ring and a carboxylic acid group at the same position, forming a hydrochloride salt.

Preparation Methods

The synthesis of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is essential for chiral optimization, and the synthesis often involves intra- and intermolecular reactions leading to the formation of substituted piperidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles with high efficiency .

Scientific Research Applications

Pharmaceutical Development

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is primarily investigated for its potential use in drug development. It acts as a building block for synthesizing more complex pharmaceutical compounds. Research has indicated that derivatives of this compound may exhibit pharmacological properties beneficial for treating central nervous system disorders, such as schizophrenia and Alzheimer's disease .

Multitarget Drug Design

Recent studies emphasize the importance of multitarget-directed ligands (MTDLs) in improving therapeutic efficacy. The compound's ability to interact with multiple receptors makes it a candidate for developing drugs that can simultaneously target different pathways involved in complex diseases . For instance, its role as a histamine H3 receptor ligand has been explored, with implications for treating conditions like chronic pain and neurodegenerative diseases.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, including oxidation and substitution, making it valuable for researchers looking to create novel compounds with specific functionalities .

Case Study 1: Dual Receptor Modulation

A recent study investigated the dual modulation of histamine H3 and sigma-1 receptors using piperidine derivatives, including this compound. The findings suggested that compounds with dual receptor activity could enhance therapeutic outcomes in pain management and neuroprotection .

Case Study 2: Synthesis of Piperidine Derivatives

Another study focused on synthesizing piperidine derivatives from this compound. The research highlighted the compound's utility in creating derivatives that showed promise as selective antagonists for various receptors involved in neurological disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, contributing to the stereochemistry and binding mode to enantioselective proteins . The compound’s effects are mediated through its ability to interact with these targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Features :

- Core structure : Piperidine ring with carboxylic acid and methoxymethyl groups at C2.

- Molecular formula: C9H16ClNO3 (calculated molecular weight: 229.68 g/mol).

- Acylation reactions using coupling agents like EDCI and HOBt ().

- Chlorination with SOCl2 to generate intermediates ().

- Functionalization of commercially available piperidine-3-carboxylic acid precursors ().

Applications :

Inferred from structurally related MCHR1 antagonists (e.g., SNAP-7941 in ), this compound may target metabolic or neurological pathways. Piperidine derivatives are also explored as opioid analgesics (e.g., Meperidine in ) and enzyme inhibitors (e.g., GST inhibitors in ).

Piperidine-3-carboxylic acid derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Aromatic substituents (e.g., pyrimidin-2-yl in ): Introduce hydrogen-bonding or π-π stacking interactions, critical for enzyme inhibition (e.g., GST inhibition in ). Ester groups (e.g., Meperidine in ): Convert carboxylic acids to prodrugs, altering bioavailability and duration of action.

Biological Activity Trends: Enzyme inhibition: 1-(2-Furylmethyl)piperidine-3-carboxylic acid HCl () shows potent inhibition of GST, BChE, and AChE, highlighting the role of heteroaromatic substituents in enzyme binding. Opioid activity: Meperidine’s 4-phenyl and ester groups () are essential for µ-opioid receptor agonism, a feature absent in non-aromatic analogs.

Synthetic Flexibility :

- Piperidine-3-carboxylic acid serves as a versatile scaffold. For example, demonstrates coupling with amines to generate diverse analogs (A4–A14), while describes oxopiperidine intermediates for further functionalization.

Research Findings and Implications

- Enzyme Inhibition : The 2-furylmethyl substituent in ’s compound outperforms other analogs in GST inhibition, suggesting that electron-rich aromatic groups enhance enzyme binding.

- Chiral Specificity : (R)- and (S)-enantiomers of piperidine-3-carboxylic acid () exhibit distinct pharmacological profiles, emphasizing the importance of stereochemistry in drug design.

Biological Activity

3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxymethyl group and a carboxylic acid moiety, which are critical for its biological interactions. The presence of the piperidine structure is associated with various pharmacological activities, particularly in modulating neurotransmitter systems.

Research indicates that compounds similar to this compound often interact with specific receptors in the central nervous system (CNS). These interactions may involve:

- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters like GABA or serotonin.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Analgesic Effects

Studies have shown that piperidine derivatives can exhibit analgesic properties, potentially through their action on sigma-1 and histamine H3 receptors. These receptors play significant roles in pain modulation, making them targets for developing pain-relieving drugs.

2. Neurotransmitter Modulation

The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may enhance GABAergic transmission, contributing to anxiolytic effects.

3. Anticancer Activity

Preliminary studies indicate that similar piperidine compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways that promote cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Analgesic | Sigma-1 receptor modulation | |

| Neurotransmitter Modulation | GABA uptake inhibition | |

| Anticancer | Inhibition of cell proliferation |

Case Study: Pain Management

A study evaluating dual-action ligands targeting histamine H3 and sigma-1 receptors found that modifications to piperidine structures can enhance analgesic efficacy in animal models of neuropathic pain. The findings suggest that the inclusion of methoxymethyl groups may optimize binding affinity and therapeutic outcomes .

Case Study: Cancer Cell Proliferation

Research into piperidine derivatives has revealed significant antiproliferative activity against breast and ovarian cancer cells. Compounds with similar structural features to this compound showed IC50 values indicating effective inhibition of tumor cell growth, warranting further investigation into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Step 1 : Formation of the piperidine ring via cyclization of a linear precursor (e.g., using reductive amination or intramolecular cyclization).

- Step 2 : Introduction of the methoxymethyl group via alkylation or nucleophilic substitution. For example, reacting a hydroxyl intermediate with methyl iodide in the presence of a base.

- Step 3 : Carboxylic acid functionalization, often achieved through oxidation of a primary alcohol or hydrolysis of a nitrile group.

- Step 4 : Salt formation by treating the free base with hydrochloric acid to enhance solubility and stability .

Key parameters include temperature control (e.g., 0–60°C for alkylation), solvent selection (e.g., THF or DMF for polar reactions), and purification via recrystallization or column chromatography.

Q. How does the hydrochloride salt form affect the compound's physicochemical properties?

- Methodological Answer : The hydrochloride salt improves water solubility due to ionic interactions, facilitating biological assays and formulation studies. For example, solubility in aqueous buffers (e.g., PBS) increases by >50% compared to the free base. This property is critical for in vitro studies requiring precise concentration control. Stability tests (TGA/DSC) should confirm no decomposition under storage conditions (e.g., 2–8°C, dry environment) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound's receptor binding affinity?

- Methodological Answer : Contradictions in binding assays may arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength can alter protonation states of the compound and target receptors. Standardize buffer systems (e.g., HEPES vs. Tris) and validate using orthogonal methods like SPR (surface plasmon resonance) .

- Salt Form Purity : Impurities (e.g., residual solvents) may interfere. Perform HPLC-UV/ELSD analysis with a C18 column (method: 0.1% TFA in H₂O/ACN gradient) to confirm ≥98% purity .

- Receptor Isoforms : Test selectivity across isoforms (e.g., GPCR subtypes) using competitive binding assays with radiolabeled ligands .

Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of the methoxymethyl substituent?

- Methodological Answer :

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the methoxymethyl group’s electron-donating effects on the piperidine ring’s conformation and electrostatic potential. Compare with analogs (e.g., methyl or ethoxy derivatives) .

- Experimental : Synthesize analogs (e.g., 3-(hydroxymethyl) or 3-(ethoxycarbonyl) derivatives) and evaluate their:

- Solubility : Shake-flask method in PBS.

- Bioactivity : IC₅₀ in enzyme inhibition assays (e.g., protease targets).

- Permeability : Caco-2 cell monolayer assay .

Q. Which advanced analytical techniques are critical for characterizing stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and calculated spectra.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with chloride ions) .

Properties

IUPAC Name |

3-(methoxymethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-6-8(7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQOBXUFSEXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.